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molecular formula C7H5BrClN3 B8081816 3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine

3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine

Cat. No. B8081816
M. Wt: 246.49 g/mol
InChI Key: JUVHBJGMTMVNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750007B2

Procedure details

The 6-chloro-7-methylimidazo[1,2-b]pyridazine 8 (0.230 g, 1.372 mmol) was taken in glacial acetic acid (10 ml) and bromine (0.070 ml, 1.372 mmol) was added slowly at room temperature. After 20 mins the solvents were evaporated the obtained brown solid was washed with ether (3×15 ml) and dried under air to furnish compound 9 (0.236 g, yield 69.8%).
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
0.07 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
69.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[N:7]=1.[Br:12]Br>C(O)(=O)C>[Br:12][C:8]1[N:6]2[N:7]=[C:2]([Cl:1])[C:3]([CH3:11])=[CH:4][C:5]2=[N:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
ClC=1C(=CC=2N(N1)C=CN2)C
Step Two
Name
Quantity
0.07 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 20 mins the solvents were evaporated the obtained brown solid
Duration
20 min
WASH
Type
WASH
Details
was washed with ether (3×15 ml)
CUSTOM
Type
CUSTOM
Details
dried under air

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1N=C(C(=C2)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.236 g
YIELD: PERCENTYIELD 69.8%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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